molecular formula C17H22ClNO2 B13959644 Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13959644
M. Wt: 307.8 g/mol
InChI Key: SRKWCWUFGKBACM-UHFFFAOYSA-N
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Description

Benzyl 7-(chloromethyl)-2-azaspiro[44]nonane-2-carboxylate is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a spirocyclic nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of a benzyl halide with a spirocyclic amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic ring or the benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.

Scientific Research Applications

Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the spirocyclic structure play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Uniqueness

Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the benzyl group and the chloromethyl functionality, which provide additional sites for chemical modification. This allows for the creation of a diverse range of derivatives with tailored properties for specific applications.

Properties

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

benzyl 8-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C17H22ClNO2/c18-11-15-6-7-17(10-15)8-9-19(13-17)16(20)21-12-14-4-2-1-3-5-14/h1-5,15H,6-13H2

InChI Key

SRKWCWUFGKBACM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CC1CCl

Origin of Product

United States

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